A Comprehensive Technical Guide to the Physicochemical Properties of 1,2-Dichloro-4,5-dinitrobenzene
A Comprehensive Technical Guide to the Physicochemical Properties of 1,2-Dichloro-4,5-dinitrobenzene
Abstract: This technical guide provides an in-depth examination of the physicochemical properties, synthesis, reactivity, and handling of 1,2-dichloro-4,5-dinitrobenzene (CAS No. 6306-39-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data from authoritative sources to offer a comprehensive resource. We will explore its structural and spectroscopic characteristics, present quantitative data in accessible formats, detail experimental protocols for property verification, and discuss its applications as a versatile chemical intermediate.
Section 1: Compound Identification and Molecular Structure
1,2-Dichloro-4,5-dinitrobenzene is a polysubstituted aromatic compound featuring a benzene ring functionalized with two adjacent chlorine atoms and two adjacent nitro groups. This specific substitution pattern confers distinct chemical properties and reactivity, making it a valuable building block in organic synthesis.
Chemical Structure:
Source: PubChem CID 80565[1]
The key identifiers and structural details are summarized below for precise compound recognition.
| Identifier | Value | Source |
| IUPAC Name | 1,2-dichloro-4,5-dinitrobenzene | [1] |
| CAS Number | 6306-39-4 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₆H₂Cl₂N₂O₄ | [1][2][4][6] |
| Molecular Weight | 237.00 g/mol | [3][4][5][6][8] |
| Synonyms | 4,5-Dichloro-1,2-dinitrobenzene, Parazol | [1] |
| InChI | 1S/C6H2Cl2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H | [1][9] |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)[O-])[O-] | [1] |
Section 2: Core Physicochemical Properties
The physical state and solubility of 1,2-dichloro-4,5-dinitrobenzene are critical for its handling, reaction setup, and purification. The compound is a solid at room temperature and exhibits solubility in common organic solvents.[2]
| Property | Value | Notes | Source |
| Appearance | White to light yellow powder, crystals, or chunks | [3][4][5][9] | |
| Melting Point | 105-107 °C | Literature value | [2][3][4][5][9] |
| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, chloroform | [2] | |
| Storage Temperature | Room temperature | [3][5][9] | |
| Water Hazard Class | WGK 3 | Highly hazardous to water |
Section 3: Spectroscopic Profile
Spectroscopic data is fundamental for the structural confirmation and purity assessment of 1,2-dichloro-4,5-dinitrobenzene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Due to the molecule's symmetry, the two aromatic protons are chemically equivalent. They appear as a single signal (a singlet) in the aromatic region of the spectrum.
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¹³C NMR: The molecule's symmetry results in three distinct signals for the six carbon atoms of the benzene ring: one signal for the two carbons bearing protons, one for the two carbons bonded to chlorine, and one for the two carbons bonded to the nitro groups. Public databases confirm the availability of reference spectra for this compound.[1]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C-Cl, C-N, and N=O bonds. Strong peaks are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ for the asymmetric and symmetric stretching of the nitro groups, respectively.
Section 4: Synthesis and Chemical Reactivity
Synthetic Pathway
1,2-Dichloro-4,5-dinitrobenzene is typically synthesized via the nitration of 1,2-dichlorobenzene.[6] This electrophilic aromatic substitution reaction requires harsh conditions, utilizing a mixture of concentrated nitric acid and sulfuric acid (oleum).[6]
The workflow for this synthesis is outlined below.
Caption: Typical laboratory synthesis workflow for 1,2-dichloro-4,5-dinitrobenzene.
Reactivity Profile
The electron-withdrawing nature of the two nitro groups strongly deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) . This makes the compound a versatile intermediate. Halogens on an activated aromatic ring are common leaving groups in SNAr reactions.[10] This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) to create more complex molecules, a strategy often employed in the synthesis of pharmaceuticals and dyes.[10]
Interestingly, under certain conditions, such as reaction with hydroxide ions, 1,2-dichloro-4,5-dinitrobenzene can undergo an unusual substitution where a nitro group, rather than a chlorine atom, is displaced. This reaction proceeds through the formation of a stabilized anionic intermediate known as a Meisenheimer complex.[11]
Section 5: Experimental Protocols for Property Determination
To ensure the identity and purity of 1,2-dichloro-4,5-dinitrobenzene, standardized analytical methods are crucial.
Melting Point Determination
Methodology: Differential Scanning Calorimetry (DSC) is the preferred method for its high precision.
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Sample Preparation: Accurately weigh 1-3 mg of the sample into a standard aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. A sharp peak is indicative of high purity.
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Senior Application Scientist's Note: Using a calibrated DSC provides not only the melting point but also the enthalpy of fusion. A broad melting peak can suggest the presence of impurities, which depress and broaden the melting range. This protocol serves as a self-validating system for purity assessment.
Sources
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